3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
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Overview
Description
3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propanamide group attached to a 2-chloro-3-methoxyphenyl ring and a 4-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide typically involves the reaction of 2-chloro-3-methoxybenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxyacetophenone
- 2-chloro-3-methoxybenzamide
- 4-methoxy-N-phenylpropanamide
Uniqueness
3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its dual methoxy groups and the presence of both chloro and amide functionalities make it a versatile compound for various applications.
Properties
CAS No. |
853332-35-1 |
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Molecular Formula |
C17H18ClNO3 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H18ClNO3/c1-21-14-9-7-13(8-10-14)19-16(20)11-6-12-4-3-5-15(22-2)17(12)18/h3-5,7-10H,6,11H2,1-2H3,(H,19,20) |
InChI Key |
IBDOIOKAOJCFTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=C(C(=CC=C2)OC)Cl |
Origin of Product |
United States |
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